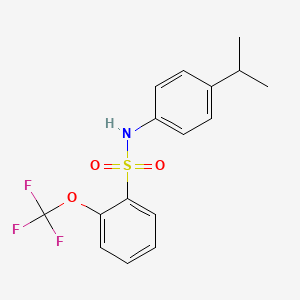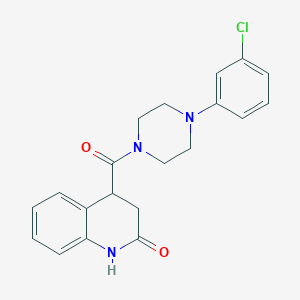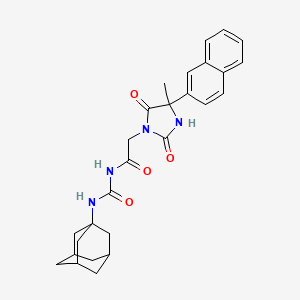
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glutamate transporters and has been shown to have potential therapeutic applications in various neurological disorders.
作用機序
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide is a potent inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. EAAT2 is the most abundant glutamate transporter in the brain and is responsible for removing the majority of glutamate from the synaptic cleft. Inhibition of EAAT2 by this compound results in an increase in extracellular glutamate levels and can lead to excitotoxicity, a process in which excessive glutamate causes neuronal damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that this compound can increase extracellular glutamate levels and induce excitotoxicity in neuronal cultures. In vivo studies have shown that this compound can increase seizure susceptibility and exacerbate neuronal damage in animal models of epilepsy and stroke.
実験室実験の利点と制限
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide has several advantages as a tool for studying glutamate transporters in neurological disorders. It is a potent and selective inhibitor of EAAT2, which makes it a valuable tool for studying the role of glutamate transporters in various disease models. However, this compound has some limitations as well. It can induce excitotoxicity at high concentrations, which can make it difficult to interpret the results of experiments. Additionally, this compound has poor solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the use of this compound as a potential therapeutic agent for neurological disorders. Finally, there is a need for further investigation into the mechanisms underlying the excitotoxic effects of this compound, which could lead to the development of new treatments for excitotoxicity-related disorders.
合成法
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide can be synthesized by reacting 4-isopropylphenylboronic acid with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain this compound in high purity.
科学的研究の応用
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide has been widely used in scientific research as a tool to study the role of glutamate transporters in neurological disorders. Glutamate is the most abundant neurotransmitter in the brain and plays a critical role in synaptic transmission. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft and maintaining the proper balance of glutamate in the brain. Dysregulation of glutamate transporters has been implicated in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
特性
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c1-11(2)12-7-9-13(10-8-12)20-24(21,22)15-6-4-3-5-14(15)23-16(17,18)19/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYUYQFCDNCZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]acetate](/img/structure/B7550602.png)
![Furan-2-yl-[4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7550612.png)
![N-[(2,4-dimethylphenyl)carbamoyl]-2-[4-oxo-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B7550617.png)

![ethyl 4-(4-chlorophenyl)-6-[[2-(3-methyl-2-oxobenzimidazol-1-yl)acetyl]oxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7550633.png)
![1,3-dimethyl-6-phenyl-N-(1-phenylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550645.png)
![7-bromo-4-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7550661.png)
![ethyl 2-[[2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)acetyl]amino]-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7550663.png)

![[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550666.png)
![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7550668.png)
![N-methyl-2,2-dioxo-N-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide](/img/structure/B7550669.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide](/img/structure/B7550699.png)
![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)
